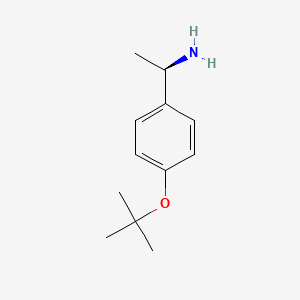

(R)-1-(4-tert-butoxyphenyl)ethylamine

Description

(R)-1-(4-tert-Butoxyphenyl)ethylamine is a chiral amine characterized by a tert-butoxy group (-O-C(CH₃)₃) at the para position of a phenyl ring, attached to an ethylamine backbone. Its molecular formula is C₁₂H₁₉NO, and its stereochemistry (R-configuration) plays a critical role in its interactions with biological targets. The tert-butoxy group enhances steric bulk and lipophilicity, influencing solubility, metabolic stability, and receptor-binding specificity .

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

(1R)-1-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanamine |

InChI |

InChI=1S/C12H19NO/c1-9(13)10-5-7-11(8-6-10)14-12(2,3)4/h5-9H,13H2,1-4H3/t9-/m1/s1 |

InChI Key |

UHABPKRKFRDALK-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OC(C)(C)C)N |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(C)(C)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Enantiomeric and Positional Isomers

| Compound Name | Structural Feature | Biological/Physicochemical Impact | Reference |

|---|---|---|---|

| (S)-1-(4-tert-Butoxyphenyl)ethylamine | Enantiomer with S-configuration | May exhibit altered receptor selectivity or reduced activity due to chirality mismatch . | |

| 1-(3-tert-Butoxyphenyl)ethylamine | tert-Butoxy group at meta position | Reduced steric shielding and altered electronic effects, potentially lowering binding affinity . | |

| 1-(4-tert-Butylphenyl)ethylamine | tert-Butyl (-C(CH₃)₃) instead of tert-butoxy | Lacks oxygen atom; increased hydrophobicity but reduced hydrogen-bonding capacity . |

Key Insight : The para-substituted tert-butoxy group in the target compound optimizes both steric bulk and polarity, balancing receptor interactions and pharmacokinetic properties compared to its isomers.

Substituent Modifications on the Phenyl Ring

| Compound Name | Substituent | Impact on Activity | Reference |

|---|---|---|---|

| (R)-1-(4-Methoxyphenyl)ethylamine | Methoxy (-OCH₃) | Smaller substituent; lower lipophilicity and metabolic stability compared to tert-butoxy . | |

| (R)-1-(4-Trifluoromethoxyphenyl)ethylamine | Trifluoromethoxy (-OCF₃) | Enhanced electron-withdrawing effects; may increase resistance to enzymatic degradation . | |

| (R)-1-(4-Bromophenyl)ethylamine | Bromine (-Br) | Introduces halogen bonding but lacks the steric bulk of tert-butoxy, altering target selectivity . |

Key Insight : The tert-butoxy group provides a unique combination of steric hindrance and moderate electron-donating effects, distinguishing it from smaller (methoxy) or more electronegative (trifluoromethoxy) substituents.

Functional Group Variations in the Amine Backbone

| Compound Name | Backbone Modification | Impact on Reactivity | Reference |

|---|---|---|---|

| 4-tert-Butoxyphenylacetone | Ketone instead of ethylamine | Lacks amine functionality; used as a precursor but inactive in biological assays . | |

| 4-tert-Butoxyphenylacetic acid | Carboxylic acid instead of amine | Increased polarity; used in conjugate synthesis but limited membrane permeability . | |

| N-Methyl-(R)-1-(4-tert-butoxyphenyl)ethylamine | Methylated amine | Reduced hydrogen-bonding capacity; may alter receptor binding kinetics . |

Key Insight : The ethylamine moiety is critical for bioactivity, enabling hydrogen bonding and ionic interactions absent in ketone or acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.